molecular formula C10H19NO3 B11116539 4-(1,3-Dioxepan-2-ylmethyl)morpholine

4-(1,3-Dioxepan-2-ylmethyl)morpholine

Cat. No.: B11116539
M. Wt: 201.26 g/mol
InChI Key: CWSNDHVHLIVBRO-UHFFFAOYSA-N
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Description

4-(1,3-Dioxepan-2-ylmethyl)morpholine is a chemical compound with the molecular formula C10H19NO3 It features a morpholine ring substituted with a 1,3-dioxepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxepan-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable 1,3-dioxepane derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-chloromethyl-1,3-dioxepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxepan-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine or dioxepane moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or dioxepane derivatives.

Scientific Research Applications

4-(1,3-Dioxepan-2-ylmethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxepan-2-ylmethyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The dioxepane moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the dioxepane moiety, used widely in pharmaceuticals and as a solvent.

    1,3-Dioxepane: A cyclic ether that forms the basis of the dioxepane moiety in the compound.

    4-(2-Hydroxyethyl)morpholine: A related compound with a hydroxyethyl group instead of the dioxepane moiety.

Uniqueness

4-(1,3-Dioxepan-2-ylmethyl)morpholine is unique due to the presence of both the morpholine and dioxepane moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

4-(1,3-dioxepan-2-ylmethyl)morpholine

InChI

InChI=1S/C10H19NO3/c1-2-6-14-10(13-5-1)9-11-3-7-12-8-4-11/h10H,1-9H2

InChI Key

CWSNDHVHLIVBRO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OC1)CN2CCOCC2

Origin of Product

United States

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